1,1-Dioxidotetrahydrothiophen-3-yl phenyl carbonate
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Overview
Description
1,1-Dioxidotetrahydrothiophen-3-yl phenyl carbonate is a chemical compound with the molecular formula C₁₁H₁₂O₅S and a molecular weight of 256.275 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido group and a phenyl carbonate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1-dioxidotetrahydrothiophen-3-yl phenyl carbonate typically involves the reaction of tetrahydrothiophene derivatives with phenyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1,1-Dioxidotetrahydrothiophen-3-yl phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonate moiety, leading to the formation of different esters or ethers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dioxidotetrahydrothiophen-3-yl phenyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dioxidotetrahydrothiophen-3-yl phenyl carbonate involves its interaction with specific molecular targets. For example, it has been shown to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a role in regulating cellular excitability . The compound’s effects are mediated through binding to these channels, leading to changes in ion flow and cellular activity.
Comparison with Similar Compounds
1,1-Dioxidotetrahydrothiophen-3-yl phenyl carbonate can be compared with other similar compounds, such as:
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also activate GIRK channels but have different structural features and potency.
Tetrahydrothiophene derivatives: These compounds share the tetrahydrothiophene ring but differ in their functional groups and chemical properties.
The uniqueness of this compound lies in its specific combination of the dioxido group and phenyl carbonate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O5S |
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Molecular Weight |
256.28 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) phenyl carbonate |
InChI |
InChI=1S/C11H12O5S/c12-11(15-9-4-2-1-3-5-9)16-10-6-7-17(13,14)8-10/h1-5,10H,6-8H2 |
InChI Key |
KDDNDXDKGUVVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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